molecular formula C10H11N3 B2985108 3-Amino-5-(2-methylphenyl)-1H-pyrazole CAS No. 5784-45-2; 57860-42-1; 902835-99-8

3-Amino-5-(2-methylphenyl)-1H-pyrazole

Cat. No.: B2985108
CAS No.: 5784-45-2; 57860-42-1; 902835-99-8
M. Wt: 173.219
InChI Key: CKQCUZKXAXOTEZ-UHFFFAOYSA-N
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Description

3-Amino-5-(2-methylphenyl)-1H-pyrazole (CAS 57860-42-1) is a high-purity (typically ≥98%) chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This aminopyrazole derivative is characterized by very slight solubility in water (0.12 g/L at 25°C) and a calculated density of 1.196 g/cm³ . As a member of the aminopyrazole family, this scaffold is recognized in medicinal chemistry as a versatile building block for the synthesis of more complex heterocyclic systems and is investigated for its potential to interact with various biological targets . Researchers value 5-aminopyrazoles for their broad spectrum of reported pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and antifungal properties . The compound serves as a crucial intermediate in organic synthesis, for instance, in the AlCl3-catalyzed synthesis of 5-amino-4-arylazo-3-methyl-1H-pyrazole derivatives and subsequent cyclization into novel pyrazolo[3,4-e][1,2,3,4]tetrazines . Its structural features make it a valuable precursor in kinase inhibitor research, as seen in patents for 1H-pyrrolo[2,3-b]pyridine derivatives studied as kinase inhibitors . Appropriate safety precautions must be observed; the compound is classified as an eye irritant (H319) and may cause skin irritation (H315) or specific target organ toxicity upon single exposure (H335) . This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug or consumer product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQCUZKXAXOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973452
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57860-42-1
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Investigations and Tautomeric Equilibria of 3 Amino 5 2 Methylphenyl 1h Pyrazole

Prototropic Annular Tautomerism in 3(5)-Aminopyrazole Systems

Prototropic annular tautomerism is a defining characteristic of N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). nih.govsemanticscholar.org In the case of 3-Amino-5-(2-methylphenyl)-1H-pyrazole, this results in a dynamic equilibrium between two distinct tautomeric forms: This compound (Tautomer A) and 5-Amino-3-(2-methylphenyl)-1H-pyrazole (Tautomer B). semanticscholar.orgnih.gov

The relative stability and population of these tautomers are not equal and are dictated by the electronic and steric nature of the substituents on the pyrazole (B372694) ring. nih.govresearchgate.net Generally, in 3(5)-aminopyrazoles, the 3-amino tautomer is predicted to be more stable than the 5-amino form. nih.govresearchgate.netmdpi.com This preference is often attributed to the electronic effects of the amino group, which is a π-electron donor. nih.gov

Figure 1: Prototropic Annular Tautomerism (Tautomer A) (Tautomer B) this compound <=> 5-Amino-3-(2-methylphenyl)-1H-pyrazole

Reactivity and Chemical Transformations of 3 Amino 5 2 Methylphenyl 1h Pyrazole

Nucleophilic and Electrophilic Sites within the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich heterocyclic system, a characteristic that dictates its general reactivity. researchgate.net The distribution of electron density within the 3-amino-5-(2-methylphenyl)-1H-pyrazole nucleus results in distinct nucleophilic and electrophilic centers.

The nitrogen atoms of the pyrazole ring are key to its reactivity. The ring contains a pyridine-like nitrogen atom (sp2-hybridized) and a pyrrole-like nitrogen atom. mdpi.com The pyridine-like nitrogen possesses a lone pair of electrons in an sp2 orbital, making it a primary site for protonation and a potent nucleophile. researchgate.netmdpi.com Conversely, the pyrrole-like nitrogen's lone pair is involved in the aromatic sextet of the ring, rendering it less nucleophilic and more acidic. mdpi.com

The carbon atoms of the pyrazole ring also exhibit differentiated reactivity. Due to the electron-withdrawing effect of the adjacent nitrogen atoms, the C3 and C5 positions are relatively electron-deficient and thus serve as electrophilic sites, susceptible to nucleophilic attack. researchgate.net In contrast, the C4 position is more electron-rich and behaves as a nucleophilic center, readily participating in electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.net

Table 1: Reactive Sites in this compound
Atom/PositionCharacterTypical Reactions
Pyridine-like NitrogenNucleophilic/BasicProtonation, Alkylation
Pyrrole-like NitrogenAcidicDeprotonation
C3 PositionElectrophilicNucleophilic attack (context-dependent)
C4 PositionNucleophilicElectrophilic substitution
C5 PositionElectrophilicNucleophilic attack (context-dependent)
Exocyclic Amino GroupNucleophilicAcylation, Alkylation, Diazotization

Regioselectivity in Reactions of 3(5)-Aminopyrazoles

The term 3(5)-aminopyrazole is often used to acknowledge the tautomeric nature of these compounds, where the proton on the ring nitrogen can reside on either nitrogen atom, leading to 3-amino and 5-amino forms. mdpi.com This tautomerism, coupled with the presence of multiple nucleophilic nitrogen atoms (two endocyclic and one exocyclic), introduces the challenge and opportunity of regioselectivity in their reactions.

Factors Influencing Nucleophilicity of Exocyclic vs. Endocyclic Nitrogen Atoms

The competition between the exocyclic amino group and the endocyclic ring nitrogens as the primary nucleophilic site is a critical aspect of the reactivity of 3-aminopyrazoles. The outcome of a reaction often depends on a delicate balance of several factors:

Electronic Effects: The inherent nucleophilicity of the nitrogen atoms is a primary determinant. Generally, the exocyclic amino group is more nucleophilic than the endocyclic nitrogens due to the lone pair being more available and less influenced by the aromatic system. masterorganicchemistry.com However, the electronic nature of substituents on the pyrazole ring can alter this balance. Electron-donating groups enhance the nucleophilicity of the ring, while electron-withdrawing groups diminish it. masterorganicchemistry.com

Steric Hindrance: The steric environment around the nucleophilic centers plays a significant role. quora.com A bulky substituent on the pyrazole ring or a sterically demanding electrophile may favor reaction at the less hindered nitrogen atom. For instance, the 2-methylphenyl group in this compound can sterically hinder the adjacent endocyclic nitrogen, potentially favoring reaction at the more accessible exocyclic amino group or the other ring nitrogen.

Solvent Effects: The choice of solvent can influence which nitrogen atom acts as the nucleophile. quora.com Protic solvents can solvate and deactivate the exocyclic amino group through hydrogen bonding, potentially favoring reaction at an endocyclic nitrogen. Aprotic solvents, on the other hand, may not have this effect.

Reaction Conditions: Temperature and the nature of the electrophile are also crucial. Some reactions may be kinetically controlled, favoring the most nucleophilic site, while others may be thermodynamically controlled, leading to the most stable product. thieme-connect.comwordpress.com For instance, reactions with acid chlorides and isothiocyanates often occur cleanly at the exocyclic amino group. researchgate.netresearchgate.net

Functional Group Interconversions of the Amino Group

The exocyclic amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These interconversions are pivotal for synthesizing a wide array of derivatives with potential applications in various fields.

Common functional group interconversions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to introduce a wide range of substituents and is a common step in the synthesis of biologically active molecules. google.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents.

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. This intermediate is highly reactive and can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).

Schiemann Reaction: Replacement with fluorine.

Gomberg-Bachmann Reaction: Arylation of aromatic compounds.

Reduction: Replacement with a hydrogen atom.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions. ic.ac.uk

Formation of Schiff Bases: Condensation with aldehydes and ketones yields imines (Schiff bases), which are valuable intermediates for further synthetic manipulations.

Table 2: Examples of Functional Group Interconversions of the Amino Group
ReagentProduct Functional GroupReaction Type
Acid Chloride (R-COCl)AmideAcylation
Sulfonyl Chloride (R-SO2Cl)SulfonamideSulfonylation
NaNO2, HClDiazonium SaltDiazotization
Aldehyde/KetoneImine (Schiff Base)Condensation

Cyclization Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.comresearchgate.net The presence of the nucleophilic amino group ortho to a ring nitrogen atom provides a reactive site for annulation reactions, leading to the formation of bicyclic and polycyclic structures.

A common strategy involves the reaction of the aminopyrazole with 1,3-dielectrophiles. The reaction typically proceeds through a stepwise mechanism involving initial nucleophilic attack by either the exocyclic amino group or an endocyclic nitrogen, followed by an intramolecular cyclization.

For example, the reaction of 3-aminopyrazoles with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines . mdpi.com Similarly, reactions with other bifunctional reagents can yield a variety of fused systems, including:

Pyrazolo[3,4-b]pyridines nuph.edu.ua

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[5,1-c] mdpi.comthieme-connect.comwordpress.comtriazoles researchgate.net

The regiochemical outcome of these cyclization reactions is influenced by the same factors that govern the nucleophilicity of the different nitrogen atoms, as discussed in section 4.2.1. By carefully selecting the reaction conditions and the nature of the 1,3-dielectrophile, it is often possible to control the regioselectivity of the cyclization and selectively synthesize the desired fused heterocyclic system. chim.it

Table 3: Fused Heterocyclic Systems Derived from 3-Aminopyrazoles
Reactant TypeFused Ring System
β-KetoesterPyrazolo[1,5-a]pyrimidine
α,β-Unsaturated KetonePyrazolo[3,4-b]pyridine
Hydrazonoyl HalidesPyrazolo[5,1-c] mdpi.comthieme-connect.comwordpress.comtriazole

Coordination Chemistry of 3 Amino 5 2 Methylphenyl 1h Pyrazole Derivatives

Ligand Properties of Pyrazole-Functionalized Systems

No studies detailing the specific ligand properties of 3-Amino-5-(2-methylphenyl)-1H-pyrazole, such as its pKa values, donor atom characteristics, or chelation behavior, are currently available.

Complex Formation with Transition Metal Ions (e.g., Cobalt, Nickel, Copper)

There are no published reports on the synthesis or complex formation of this compound with any transition metal ions.

Characterization of Metal Complexes (e.g., Spectroscopic, X-ray Diffraction)

As no metal complexes of this compound have been synthesized and reported, there is no corresponding characterization data from spectroscopic or X-ray diffraction analyses.

Coordination Geometry and Supramolecular Network Formation

The coordination geometry of metal complexes involving this compound and their potential to form supramolecular networks through interactions like hydrogen bonding or π-stacking have not been investigated.

Molecular Mechanisms of Biological Interaction and Structure Activity Relationship Sar Research of 3 Amino 5 2 Methylphenyl 1h Pyrazole Derivatives

Pyrazole (B372694) Scaffolds as Ligands for Biological Targets (e.g., Kinases, Enzymes, Receptors)

The pyrazole ring is a versatile scaffold extensively used in the development of protein kinase inhibitors (PKIs). nih.govresearchgate.net Its unique structure allows it to mimic the adenine (B156593) region of ATP, enabling it to bind to the ATP-binding site of kinases and competitively inhibit their activity. nih.gov Derivatives of the 3-amino-1H-pyrazole core have been shown to target a wide range of kinases, including:

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Pyrazole derivatives have been identified as potential inhibitors of CDKs. nih.govnih.gov

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, is found in the Aurora kinase inhibitor Tozasertib. nih.gov

c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways and are implicated in neurodegenerative diseases and inflammatory responses. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of JNK3. researchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Pyrazole derivatives have been investigated as inhibitors of VEGFR-2. nih.govresearchgate.net

PCTAIRE Family Kinases: This is an understudied subfamily of CDKs. 3-amino-1H-pyrazole-based inhibitors have been developed to target members of this family, such as CDK16. nih.govnih.gov

Fms-like tyrosine kinase 3 (FLT3): Mutations in this kinase are associated with acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have shown potent activity against FLT3. mdpi.com

The 3-amino group and the 5-aryl substituent, in this case, the 2-methylphenyl group, are critical for modulating the potency and selectivity of these compounds towards their respective biological targets.

In Vitro Studies on Molecular Target Modulation and Enzyme Inhibition Mechanisms

In vitro studies are fundamental to understanding the efficacy and mechanism of action of 3-Amino-5-(2-methylphenyl)-1H-pyrazole derivatives. These studies typically involve enzymatic assays to determine the inhibitory concentration (IC50) of the compounds against a panel of kinases.

For instance, a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors demonstrated their competitive activity. The following table summarizes the IC50 values for some of these compounds against JNK3.

Compound R1 R2 JNK3 IC50 (µM)
7a H H 0.635
7b H Me 0.824
8a CN H 0.227
8b CN Me 0.361

Furthermore, research on other pyrazole-based kinase inhibitors has provided insights into their cellular effects. For example, a potent and selective pyrazole-based inhibitor of Fms-like receptor tyrosine kinase 3 (FLT3), compound 8t , showed strong activity against both wild-type and mutant forms of the kinase. mdpi.com The table below showcases the inhibitory activity of compound 8t against various kinases. mdpi.com

Kinase Target Compound 8t IC50 (nM) FN-1501 IC50 (nM)
FLT3 0.089 2.33
CDK2 0.719 1.02
CDK4 0.770 0.39

These in vitro assays are crucial for establishing the potency and selectivity of new derivatives, guiding further optimization efforts.

Structure-Activity Relationship (SAR) Investigations for Target Affinity and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the design of this compound derivatives to enhance their affinity and selectivity for specific biological targets.

Key findings from SAR studies on related pyrazole scaffolds include:

Substituents on the 5-Aryl Ring: The nature and position of substituents on the phenyl ring at the 5-position significantly influence activity. For example, in a series of Akt kinase inhibitors, a dichlorophenyl moiety was found to be optimal for the highest biological activity. nih.gov

Modifications at the 3-Amino Group: The amino group at the 3-position is a key interaction point. Modifications at this position can drastically alter the inhibitory profile.

Substituents on the Pyrazole Nitrogen (N1): The N1 position of the pyrazole ring is often a site for introducing various substituents to modulate pharmacokinetic properties and target engagement. For instance, in the development of JNK3 inhibitors, the introduction of a pyrimidyl group at the N1 position was a key design element. researchgate.net

Alkyl Groups on the Pyrazole Ring: The presence of small alkyl groups on the pyrazole ring can lead to non-selective kinase inhibitors. nih.gov

A study on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR (VEGFR-2) kinase inhibitors highlighted the importance of the substituent at the 3-position for potency. semanticscholar.org These SAR insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound core.

Insights into Ligand-Protein Binding Modes from Computational Studies

Computational methods, such as molecular docking and molecular dynamics simulations, provide crucial insights into the binding modes of this compound derivatives with their protein targets. These studies help to rationalize the observed SAR and guide the design of new compounds with improved properties.

Molecular docking studies on various pyrazole derivatives have revealed key interactions within the ATP-binding pocket of kinases:

Hydrogen Bonding: The pyrazole core, particularly the N1-H and the 3-amino group, often forms critical hydrogen bonds with the hinge region of the kinase, which is a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. semanticscholar.org

Hydrophobic Interactions: The 5-aryl group, such as the 2-methylphenyl group, typically occupies a hydrophobic pocket within the active site. The methyl substituent can enhance these hydrophobic interactions and influence the compound's orientation.

A docking study of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 revealed that these compounds fit well within the binding pockets of these proteins, forming key hydrogen bonds. nih.govnih.govresearchgate.net The table below summarizes the binding energies of representative pyrazole derivatives with these kinases. nih.govnih.gov

Compound Target Protein PDB ID Binding Energy (kcal/mol)
1b VEGFR-2 2QU5 -10.09
1d Aurora A 2W1G -8.57
2b CDK2 2VTO -10.35

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and reveal dynamic aspects of the interaction that are not captured by static docking poses. semanticscholar.org These computational approaches are indispensable tools in modern drug discovery for understanding and optimizing the molecular interactions of pyrazole-based inhibitors.

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